tert-Butyl pentafluoropropionate

描述

tert-Butyl pentafluoropropionate is an organofluorine compound with the molecular formula C7H9F5O2 and a molecular weight of 220.14 g/mol . It is primarily used in research settings and is known for its unique chemical properties due to the presence of both tert-butyl and pentafluoropropionate groups .

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl pentafluoropropionate can be synthesized through the esterification of pentafluoropropionic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory settings. These processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

tert-Butyl pentafluoropropionate undergoes various chemical reactions, including:

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.

Substitution: The fluorine atoms in the pentafluoropropionate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

Hydrolysis: Pentafluoropropionic acid and tert-butyl alcohol.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Applications in Medicinal Chemistry

2.1 Drug Development

Tert-Butyl pentafluoropropionate is utilized as a building block in the synthesis of pharmaceutical compounds. Its fluorinated nature can improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. For instance, it has been incorporated into the design of antiviral agents, where the fluorine atoms enhance binding affinity to biological targets.

Case Study: Antiviral Agents

In a study focused on developing antiviral drugs, this compound derivatives showed promising activity against viral pathogens. The introduction of fluorine atoms was found to increase the lipophilicity of the compounds, facilitating better cell membrane penetration and improved efficacy against viral replication .

Applications in Materials Science

3.1 Polymer Chemistry

The compound is also significant in polymer chemistry, particularly in the synthesis of fluorinated polymers. These materials exhibit excellent chemical resistance and thermal stability, making them ideal for high-performance applications.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent against acids |

| Mechanical Strength | High |

| Solubility | Low in polar solvents |

Environmental Applications

4.1 Green Chemistry Initiatives

This compound is being explored within green chemistry frameworks due to its potential as a solvent with a lower environmental impact compared to traditional organic solvents. Its use can reduce volatile organic compound emissions during chemical processes.

Case Study: Solvent Replacement

A comparative study evaluated the effectiveness of this compound as a solvent in organic reactions versus conventional solvents. Results indicated that reactions performed with this compound exhibited similar yields while significantly reducing emissions and waste products .

作用机制

The mechanism of action of tert-Butyl pentafluoropropionate involves its interaction with various molecular targets. The fluorine atoms in the pentafluoropropionate group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . These interactions can modulate enzyme activity, protein folding, and other biochemical processes .

相似化合物的比较

Similar Compounds

tert-Butyl acetate: Similar ester structure but lacks fluorine atoms.

tert-Butyl trifluoroacetate: Contains fewer fluorine atoms compared to tert-Butyl pentafluoropropionate.

tert-Butyl perfluorobutyrate: Contains more fluorine atoms and a longer carbon chain.

Uniqueness

This compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of five fluorine atoms enhances its stability, lipophilicity, and ability to participate in unique chemical reactions compared to other similar compounds .

生物活性

Tert-butyl pentafluoropropionate (TBPF) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a tert-butyl group and pentafluoropropionate moiety, influences its biological activity significantly. This article aims to provide a comprehensive overview of the biological activities associated with TBPF, supported by case studies and research findings.

Chemical Structure and Properties

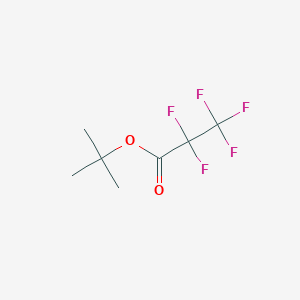

TBPF is an ester derived from pentafluoropropionic acid and tert-butanol. The presence of fluorine atoms enhances lipophilicity and stability, which can affect its interaction with biological systems. The chemical structure can be represented as follows:

Antioxidant Properties

Research indicates that compounds with fluorinated alkyl groups, such as TBPF, exhibit antioxidant properties. A study demonstrated that tert-butyl groups can enhance the solubility of compounds in organic solvents, potentially increasing their bioavailability and antioxidant activity in biological systems .

Table 1: Antioxidant Activity of Fluorinated Compounds

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Tert-butylhydroquinone | 116.02 | Scavenging free radicals |

| TBPF | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments have shown that TBPF can induce cell death in various cancer cell lines. For instance, a study on human breast cancer cells indicated that TBPF exhibited significant cytotoxic effects, with an IC50 value suggesting potent anti-cancer activity . The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Case Study: Cytotoxic Effects on MCF-7 Cells

- Objective : To evaluate the cytotoxicity of TBPF on MCF-7 human breast cancer cells.

- Method : Cells were treated with varying concentrations of TBPF for 24 hours.

- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value calculated at approximately 50 µM.

Toxicological Profile

Despite its potential applications, the toxicological profile of TBPF is critical for safety assessments. Acute toxicity studies have revealed that high doses can lead to adverse effects, including lethargy and gastrointestinal distress in animal models . The LD50 value was determined to be around 800 mg/kg in rats, indicating moderate toxicity.

Table 2: Toxicological Data

| Endpoint | Value | Study Reference |

|---|---|---|

| LD50 (oral) | 800 mg/kg | OECD TG 402 |

| Skin Irritation | Severe | OECD TG 404 |

| Eye Irritation | Moderate | OECD TG 405 |

Mechanistic Insights

The biological activity of TBPF is thought to be mediated through several mechanisms:

- Oxidative Stress Induction : TBPF may increase reactive oxygen species (ROS) production, leading to cellular damage.

- Apoptosis Pathway Activation : Increased ROS levels can trigger apoptotic pathways, resulting in programmed cell death.

- Inflammatory Response Modulation : Some studies suggest that TBPF may influence cytokine production, thereby modulating inflammatory responses .

属性

IUPAC Name |

tert-butyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F5O2/c1-5(2,3)14-4(13)6(8,9)7(10,11)12/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXVHVXDRVVEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378469 | |

| Record name | tert-Butyl pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55258-28-1 | |

| Record name | tert-Butyl pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。